molecular formula C18H36O2 B12000677 2,2-Dimethylhexadecanoic acid CAS No. 22890-23-9

2,2-Dimethylhexadecanoic acid

Cat. No.: B12000677
CAS No.: 22890-23-9
M. Wt: 284.5 g/mol
InChI Key: OENBKJVGVULJJF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylhexadecanoic acid typically involves the alkylation of a suitable precursor, such as hexadecanoic acid, with a methylating agent under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product .

Industrial Production Methods: the general approach involves large-scale alkylation reactions using optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylhexadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Dimethylhexadecanoic acid has several scientific research applications, including:

    Chemistry: Used as a model compound in studies of branched-chain fatty acids and their reactivity.

    Biology: Investigated for its role in cellular processes and metabolic pathways.

    Medicine: Explored for potential therapeutic applications due to its unique structure.

    Industry: Utilized in the synthesis of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethylhexadecanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity and influence metabolic processes by altering the structure and function of cellular membranes. Its branched structure allows it to interact uniquely with biological molecules, leading to distinct physiological effects .

Comparison with Similar Compounds

  • 2,2-Dimethylhexanoic acid
  • 2,2-Dimethyloctanoic acid
  • 2,2-Diphenylbutyric acid

Comparison: 2,2-Dimethylhexadecanoic acid is unique due to its longer carbon chain and branched structure, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it valuable in specialized applications where specific reactivity and interactions are required .

Properties

CAS No.

22890-23-9

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

IUPAC Name

2,2-dimethylhexadecanoic acid

InChI

InChI=1S/C18H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18(2,3)17(19)20/h4-16H2,1-3H3,(H,19,20)

InChI Key

OENBKJVGVULJJF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C)(C)C(=O)O

Origin of Product

United States

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